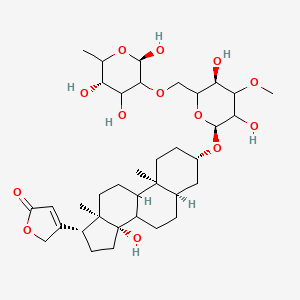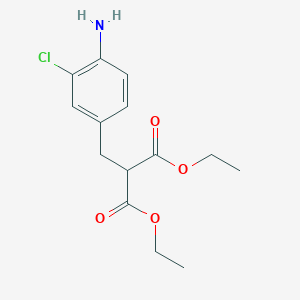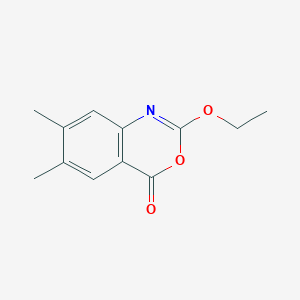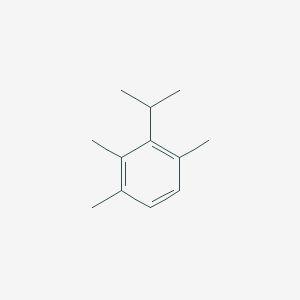
Trimethylcumene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylcumene, also known as 2,4,6-trimethylcumene, is an organic compound with the chemical formula C12H18. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Trimethylcumene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Trimethylbenzoic acid
Reduction: Trimethylcyclohexane
Substitution: Various substituted this compound derivatives
科学的研究の応用
Trimethylcumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
類似化合物との比較
Similar Compounds
- Mesitylene (1,3,5-trimethylbenzene)
- Pseudocumene (1,2,4-trimethylbenzene)
- Hemimellitene (1,2,3-trimethylbenzene)
Uniqueness
Trimethylcumene is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to mesitylene, pseudocumene, and hemimellitene, this compound has distinct reactivity in electrophilic substitution reactions and different solubility characteristics .
特性
CAS番号 |
33991-29-6 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1,2,4-trimethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3 |
InChIキー |
CKLMZXZZNILPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


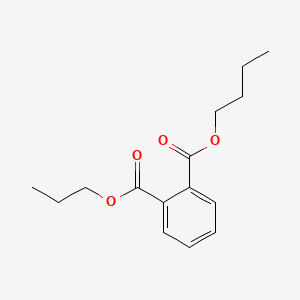


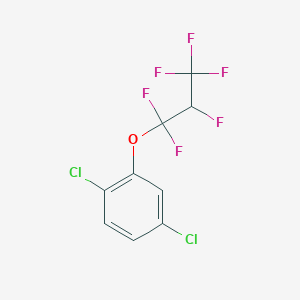
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)


![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
